molecular formula C27H30O14 B190594 Rhoifolin CAS No. 17306-46-6

Rhoifolin

Cat. No. B190594
CAS RN: 17306-46-6
M. Wt: 578.5 g/mol
InChI Key: RPMNUQRUHXIGHK-PYXJVEIZSA-N
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Description

Synthesis Analysis

Rhoifolin is a flavone discovered at a high level in the culm of Phyllostachys violascens cv. Viridisulcata. Three genes (PvGL, PvUF7GT, and PvC12RT1) might be involved in prunin or rhoifolin biosynthesis .


Molecular Structure Analysis

The molecular formula of Rhoifolin is C27H30O14 . The structure includes a dihydroxyflavone and a glycosyloxyflavone . The 13C-NMR, DMSO-d6 δ ppm values are also available .


Chemical Reactions Analysis

Rhoifolin has shown to inhibit cell proliferation and promote apoptosis of pancreatic cancer cells, which was associated with up-regulated JNK and p-JNK as well as down-regulated p-AKT .


Physical And Chemical Properties Analysis

Rhoifolin is a common and important flavonoid in the plant kingdom . It is also found in several dietary sources such as bitter orange, bergamot, grapefruit, lemon, lupinus, lablab beans, tomatoes, artichoke, bananas, and grapes .

Scientific Research Applications

Neuroprotective Action

Rhoifolin has been studied for its potential neuroprotective effects. Although its action in this area has not been extensively researched, it is known to exert various biological activities such as anticancer, antidiabetic, hepatoprotective, antirheumatic, antibacterial, and antiviral properties which could contribute to neuroprotection .

Osteoclastogenesis Inhibition

Rhoifolin actively suppresses receptor activators of nuclear factor-kappa B (NF-kB) ligand-stimulated osteoclastogenesis. This includes inhibiting F-actin formation, hydroxyapatite resorption, and the gene expression of osteoclast-related genes, suggesting a potential application in treating bone disorders .

Cardiac Protection

Research indicates that Rhoifolin may have a protective effect on gamma irradiation-induced cardiac dysfunctions in albino mice. This could point to its use in mitigating radiation-induced heart damage .

Wound Healing

A rhoifolin-rich fraction has shown potential in wound healing. It significantly alleviates the IL-1β-induced up-regulation of iNOS and COX-2, reducing NO generation and suggesting antioxidant and anti-inflammatory properties that could be beneficial in wound management .

Osteoarthritis Treatment

Rhoifolin has exhibited anti-oxidative and anti-inflammatory properties in several diseases, including osteoarthritis (OA). Studies have investigated its therapeutic effects and the underlying mechanisms on rat OA models, indicating its potential as a treatment option for OA .

Safety And Hazards

Rhoifolin is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapours, and avoid contact with skin and eye .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMNUQRUHXIGHK-PYXJVEIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938284
Record name Rhoifolin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhoifolin

CAS RN

17306-46-6
Record name Rhoifolin
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Record name Rhoifolin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhoifolin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
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Record name RHOIFOLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does rhoifolin exert its anti-inflammatory effects?

A1: Rhoifolin has been shown to attenuate inflammatory responses by inhibiting the NF-κB pathway. [, ] It downregulates pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and reduces the expression of NF-κB p65 and p-IκB-α. [, ]

Q2: Can rhoifolin protect against oxidative stress?

A2: Yes, rhoifolin exhibits antioxidant properties by increasing the levels of antioxidant enzymes like glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels. [, , ]

Q3: What is the role of rhoifolin in apoptosis?

A3: Rhoifolin has demonstrated anti-apoptotic effects by reducing the expression of apoptotic markers like Bax and caspase-3, while increasing the expression of the anti-apoptotic marker Bcl-2. []

Q4: How does rhoifolin affect osteoclastogenesis?

A4: Rhoifolin has been shown to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) pathways. [] It also attenuates the expression of transcriptional factors nuclear factor of activated T cells 1 (NFATc1) and c-Fos. []

Q5: What is the molecular formula and weight of rhoifolin?

A5: Rhoifolin has the molecular formula C27H30O14 and a molecular weight of 578.52 g/mol.

Q6: What spectroscopic techniques are used to identify rhoifolin?

A6: Various spectroscopic techniques, including UV, 1H NMR, 13C NMR, and HMBC, are commonly used for the identification and structural elucidation of rhoifolin. [, , ]

Q7: Is there information available regarding the stability of rhoifolin under different storage conditions?

A7: While specific studies on rhoifolin stability are limited, one study suggests that the flavonoid content in Citri Grandis, a primary source of rhoifolin, remains stable for up to one year under room temperature storage conditions. [] More research is needed to comprehensively assess rhoifolin's stability profile.

Q8: What are the potential therapeutic applications of rhoifolin?

A8: Research suggests potential therapeutic applications of rhoifolin in various areas:

  • Neuroprotection: Rhoifolin shows promise in protecting against spinal cord injury [], Alzheimer’s disease [], and scopolamine-induced amnesia [] by reducing oxidative stress, inflammation, and apoptosis.
  • Osteoarthritis: It ameliorates osteoarthritis by regulating autophagy and suppressing inflammation and cartilage degradation. []
  • Cancer: Rhoifolin exhibits antiproliferative effects on various cancer cell lines. [, , ]
  • Nephrotoxicity: It protects against cisplatin-induced nephrotoxicity by inhibiting the NF-κB pathway and reducing oxidative stress. []
  • Diabetes: Rhoifolin exhibits insulin-mimetic effects by enhancing adiponectin secretion and insulin receptor phosphorylation. []
  • Anti-inflammatory and Antioxidant Activity: It demonstrates significant anti-inflammatory effects in a carrageenan-induced rat paw edema model and boosts the total antioxidant capacity. []

Q9: Have there been any molecular docking studies conducted with rhoifolin?

A9: Yes, molecular docking studies have been performed to investigate the potential of rhoifolin as a therapeutic agent:

  • SARS-CoV-2 Inhibition: Docking studies suggest that rhoifolin exhibits strong interactions with the SARS-CoV-2 membrane protein (PDB ID: 3I6G), indicating potential antiviral activity. []
  • Fungicidal Activity: Rhoifolin showed high docking scores against Arg-X-Leu-Arg (RXLR) effector proteins of the fungal phytopathogen Phytophthora infestans, suggesting potential as a natural fungicide. []

Q10: How does the structure of rhoifolin contribute to its activity?

A10: The flavonoid structure of rhoifolin, particularly the presence of hydroxyl groups and the neohesperidose sugar moiety, plays a crucial role in its antioxidant, anti-inflammatory, and other biological activities. Modifications to these structural features can significantly influence its potency and selectivity. Further research is necessary to comprehensively understand the SAR of rhoifolin and its derivatives.

Q11: What in vitro models have been used to study rhoifolin's effects?

A11: Various cell-based assays have been employed to investigate the effects of rhoifolin:

  • Osteoclastogenesis: Rhoifolin's inhibitory effects on osteoclastogenesis have been studied in vitro using RANKL-stimulated RAW 264.7 cells. []
  • Adipocyte Function: Its insulin-mimetic effects have been studied in vitro using differentiated 3T3-L1 adipocytes. []
  • Cytotoxicity: Rhoifolin's antiproliferative effects have been evaluated in vitro against various cancer cell lines, including Hep 2, HeLa, Hep G2, HCT-116, and MRC-5. []

Q12: What animal models have been used to study rhoifolin?

A12: Rhoifolin's therapeutic potential has been investigated in various animal models:

  • Spinal Cord Injury: A rat model of spinal cord injury was used to demonstrate rhoifolin's neuroprotective effects. []
  • Rheumatoid Arthritis: The anti-inflammatory effects of rhoifolin were studied in a Freund’s adjuvant-induced rheumatoid arthritis rat model. []
  • Alzheimer's Disease: A streptozotocin-induced Alzheimer's disease rat model was used to study the neuroprotective effects of rhoifolin. []
  • Cisplatin-Induced Nephrotoxicity: A rat model of cisplatin-induced nephrotoxicity was used to demonstrate the protective effects of rhoifolin. []
  • Scopolamine-Induced Amnesia: A zebrafish model of scopolamine-induced amnesia was used to investigate the memory-enhancing effects of rhoifolin. []
  • Cisplatin-Induced Testicular Toxicity: A rat model of cisplatin-induced testicular toxicity was used to evaluate the protective effects of rhoifolin on testicular function. []

Q13: What analytical methods are used to quantify rhoifolin?

A13: Several analytical techniques are commonly employed for the quantification of rhoifolin:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV, PDA, and MS, is widely used for the separation, identification, and quantification of rhoifolin in plant materials and biological samples. [, , , , ]
  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for the qualitative and semi-quantitative analysis of rhoifolin. [, ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to traditional HPLC, allowing for more accurate and precise quantification of rhoifolin. [, ]

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